![molecular formula C32H29ClN4O2S B11971339 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971339.png)
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE is a complex organic molecule characterized by its unique structural components. This compound features a thiazole ring, a pyrazole ring, and a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE: undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield. Solvents like acetonitrile and dichloromethane are commonly used .
Major Products
The major products formed from these reactions include various substituted thiazoles and pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to the active site of the enzyme, inhibiting its activity, and thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H29ClN4O2S |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C32H29ClN4O2S/c1-22-8-7-17-36(19-22)32-34-31(38)29(40-32)18-25-20-37(26-10-3-2-4-11-26)35-30(25)23-13-15-27(16-14-23)39-21-24-9-5-6-12-28(24)33/h2-6,9-16,18,20,22H,7-8,17,19,21H2,1H3/b29-18- |
InChI Key |
JLIUSQZHWCALQI-MIXAMLLLSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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